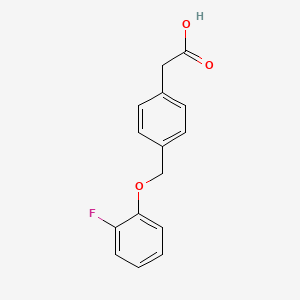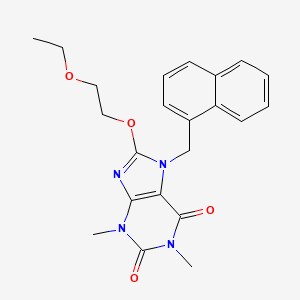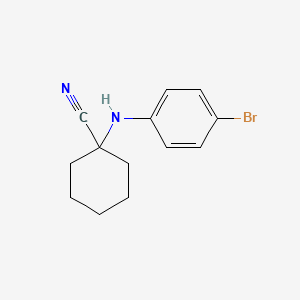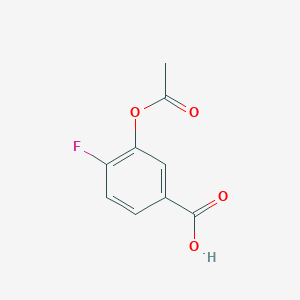
(2R)-2-(2-methylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-methylpropyl)piperazine: is a chiral piperazine derivative with a specific stereochemistry. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound has a 2-methylpropyl group attached to the second carbon atom in the ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-methylpropyl)piperazine typically involves the reaction of piperazine with 2-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-(2-methylpropyl)piperazine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amines.
Substitution: Piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-(2-methylpropyl)piperazine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-methylpropyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the derivative or final product synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(2-methylpropyl)piperazine: The enantiomer of (2R)-2-(2-methylpropyl)piperazine with similar chemical properties but different biological activity.
N-methylpiperazine: A piperazine derivative with a methyl group attached to the nitrogen atom.
1,4-dimethylpiperazine: A piperazine derivative with methyl groups attached to both nitrogen atoms.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other piperazine derivatives. This stereochemistry can influence its binding affinity to receptors and enzymes, making it a valuable compound in drug development and other applications.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(2R)-2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
BYYCSTYYULCJLQ-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CNCCN1 |
Kanonische SMILES |
CC(C)CC1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


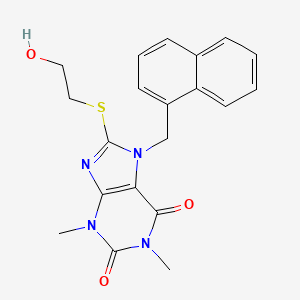

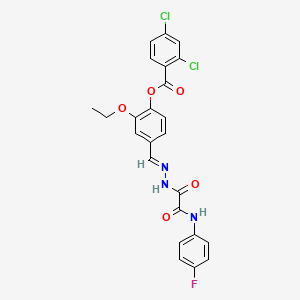

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)

![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)

